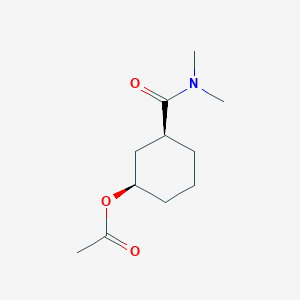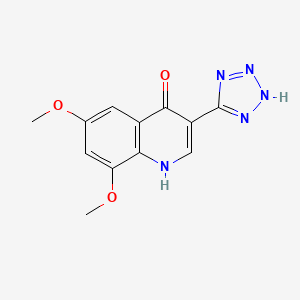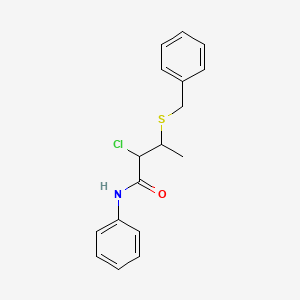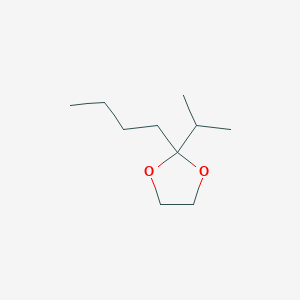
2-Cyanooctan-2-yl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanooctan-2-yl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanooctan-2-yl dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 2-cyanooctan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction temperature is maintained between 50°C to 70°C, and the reaction time varies from 2 to 4 hours depending on the specific conditions used .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining the reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyanooctan-2-yl dimethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0°C to 25°C.
Substitution: Amines, alcohols; reaction temperature25°C to 70°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted carbamodithioates.
Scientific Research Applications
2-Cyanooctan-2-yl dimethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Cyanooctan-2-yl dimethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-Octyl cyanoacrylate: Used as a wound closure adhesive.
Methyl cyanoacrylate: Commonly used as a fast-acting adhesive.
Ethyl cyanoacrylate: Another adhesive with similar properties to methyl cyanoacrylate.
Uniqueness
2-Cyanooctan-2-yl dimethylcarbamodithioate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in both chemical synthesis and biological applications sets it apart from other similar compounds .
Properties
CAS No. |
61540-47-4 |
|---|---|
Molecular Formula |
C12H22N2S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-cyanooctan-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-5-6-7-8-9-12(2,10-13)16-11(15)14(3)4/h5-9H2,1-4H3 |
InChI Key |
USQYOQIMDQUXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14565590.png)

![(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14565595.png)

![2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14565599.png)



![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)
